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Introduction
Obeldesivir (GS-5245) is an orally administered investigational antiviral agent, a prodrug of

the nucleoside analog GS-441524. GS-441524 is the parent nucleoside of Remdesivir, an

intravenously administered antiviral. Obeldesivir was developed to improve the oral

bioavailability of GS-441524, allowing for oral administration.[1][2] Following oral

administration, Obeldesivir is extensively hydrolyzed in the gastrointestinal tract and liver to

release the parent nucleoside, GS-441524, into systemic circulation.[3][4] GS-441524 is then

taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside

triphosphate metabolite, GS-443902.[5] This active metabolite acts as an inhibitor of viral RNA-

dependent RNA polymerase, leading to the termination of viral RNA synthesis. This document

provides a comprehensive overview of the pharmacokinetics and oral bioavailability of

Obeldesivir, with a focus on quantitative data, experimental protocols, and relevant biological

pathways.

Metabolic Activation of Obeldesivir
Obeldesivir is a 5'-isobutyryl ester prodrug of GS-441524. This modification enhances its oral

absorption. Once absorbed, it is rapidly cleaved presystemically to yield high systemic

exposures of GS-441524. The subsequent intracellular conversion of GS-441524 to the active

triphosphate form, GS-443902, is a critical step for its antiviral activity.
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Caption: Metabolic activation pathway of Obeldesivir to its active triphosphate form, GS-

443902.

Pharmacokinetics of GS-441524 Following Oral
Administration of Obeldesivir
The pharmacokinetic profile of GS-441524 has been evaluated in several preclinical species

and in humans following the oral administration of Obeldesivir. A summary of the key

pharmacokinetic parameters is presented in the tables below.

Oral Bioavailability of GS-441524
Obeldesivir significantly enhances the oral bioavailability of GS-441524 across various

species compared to the direct oral administration of GS-441524.

Species
Oral Bioavailability (%) of
GS-441524 after
Obeldesivir Administration

Reference

Mouse 41

Rat 22 - 63.9

Ferret 154

Dog 94

Cynomolgus Monkey 5 - 38

Human
41 - 50 (estimated from a 350

mg oral tablet)

Pharmacokinetic Parameters of GS-441524 in Humans
Clinical studies in healthy human participants have characterized the pharmacokinetic profile of

GS-441524 following single and multiple doses of Obeldesivir.
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Parameter Value Dosing Regimen Reference

Tmax 0.75 - 1.5 hours
Single and multiple

doses (100-1600 mg)

Terminal Half-life 6 - 16 hours
Single and multiple

doses (100-1600 mg)

Accumulation (Once-

daily)
12%

Multiple doses for 5

days

Accumulation (Twice-

daily)
35%

Multiple doses for 5

days

Dose Proportionality

Exposures increased

dose-proportionally in

the 100-900 mg range

Single doses

Food Effect

Plasma exposure not

significantly altered by

food intake

Not specified

Pharmacokinetic Parameters of GS-441524 in Preclinical
Species
Efficacious oral doses of Obeldesivir in animal models of SARS-CoV-2 infection were

associated with specific plasma exposures of GS-441524.

Species
Efficacious Dose of
Obeldesivir

Estimated Plasma
GS-441524 AUC0-
24h (µM·h)

Reference

Mouse 30 mg/kg BID 81 - 108

Ferret Not specified 98

African Green Monkey 60 mg/kg QD 111

Experimental Protocols
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The pharmacokinetic data presented were generated using standardized experimental

methodologies.

Animal Studies
Administration: In preclinical studies, Obeldesivir was typically administered orally via

gavage. For comparison, intravenous (IV) administration of GS-441524 was also performed.

Sample Collection: Blood samples were collected at various time points post-administration.

Plasma was isolated by centrifugation and stored at -70°C until analysis. In some studies,

tissues such as lungs were also collected for the analysis of the active metabolite, GS-

443902.

Human Clinical Trials
Study Design: First-in-human studies were randomized, placebo-controlled, and involved

single and multiple ascending doses in healthy volunteers. An absorption, distribution,

metabolism, and excretion (ADME) study was also conducted using [¹⁴C]-labeled

Obeldesivir.

Dosing: Obeldesivir was administered as an oral tablet. The evaluated doses ranged from

100 to 1600 mg. The proposed Phase 3 dose is 350 mg twice daily for 5 days.

Sample Collection: Blood samples were collected at specified time points to determine the

plasma concentrations of GS-441524 and the intracellular concentrations of GS-443902 in

peripheral blood mononuclear cells (PBMCs). Urine and feces were collected to determine

the routes of excretion.

Bioanalytical Methods
Quantification of Obeldesivir and Metabolites: The concentrations of Obeldesivir, GS-

441524, and GS-443902 in biological matrices were quantified using validated bioanalytical

methods, primarily high-performance liquid chromatography coupled with tandem mass

spectrometry (LC-MS/MS). High-performance liquid chromatography with fluorescence

detection (HPLC-FLD) has also been used for the quantification of GS-441524.
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Sample Preparation: A common sample preparation technique involves protein precipitation

to extract the analytes from the plasma matrix.
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Caption: A typical experimental workflow for a pharmacokinetic study of Obeldesivir.

Disposition and Excretion
Following oral administration of radiolabeled [¹⁴C]-Obeldesivir in humans, the majority of the

dose was recovered, with the primary routes of elimination being urine and feces.

Total Recovery: The mean cumulative recovery of the [¹⁴C]-dose was 90.7%.

Urinary Excretion: 58.5% of the administered dose was excreted in the urine.

Fecal Excretion: 32.2% of the dose was recovered in the feces.

Major Circulating Component: GS-441524 was the predominant component in plasma,

accounting for 90% of the ¹⁴C-area under the concentration-time curve.

Primary Elimination Pathway: GS-441524 is primarily eliminated via renal excretion.

Conclusion
Obeldesivir effectively serves as an oral prodrug of GS-441524, demonstrating significant

improvements in oral bioavailability across multiple species, including humans. Its rapid

conversion to the parent nucleoside, GS-441524, and subsequent intracellular phosphorylation

to the active metabolite, GS-443902, underpins its antiviral activity. The pharmacokinetic profile

of GS-441524 following Obeldesivir administration is characterized by rapid absorption, dose-

proportional exposure in the therapeutic range, and a half-life that supports twice-daily dosing.
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The primary route of elimination is renal excretion of GS-441524. These favorable

pharmacokinetic properties support the ongoing clinical development of Obeldesivir as a

potential oral therapeutic agent for viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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